molecular formula C76H97N13O15S2 B10848256 Des-AA1,2,5-[D-Nal8,IAmp9]SRIF

Des-AA1,2,5-[D-Nal8,IAmp9]SRIF

Cat. No.: B10848256
M. Wt: 1496.8 g/mol
InChI Key: VQFBJGSUDSOXIC-MKQNODHSSA-N
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Description

Des-AA1,2,5-[D-Nal8,IAmp9]SRIF is a synthetic undecapeptide analog of somatostatin (SRIF), a neuropeptide that regulates endocrine and exocrine functions via five G protein-coupled receptors (sst1–sst5). This compound is derived from the parent scaffold des-AA1,2,5-SRIF, which lacks amino acids 1, 2, and 5 of native SRIF. Key modifications include:

  • D-Nal8: Substitution of the native L-Trp8 with D-2-naphthylalanine (D-Nal), enhancing aromatic interactions and receptor selectivity.
  • IAmp9: Replacement of Lys9 with 4-(N-isopropyl)-aminomethylphenylalanine (IAmp), a bulky aromatic residue critical for sst1 selectivity .

These substitutions optimize binding to sst1 while minimizing interactions with other receptors, making it a valuable tool for studying sst1-specific pathways in diseases such as neuroendocrine tumors and metabolic disorders .

Properties

Molecular Formula

C76H97N13O15S2

Molecular Weight

1496.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C76H97N13O15S2/c1-44(2)79-40-51-29-27-50(28-30-51)38-59-71(98)88-64(45(3)91)74(101)85-60(37-49-22-12-7-13-23-49)72(99)89-65(46(4)92)75(102)86-62(41-90)73(100)87-63(76(103)104)43-106-105-42-55(78)66(93)80-56(26-16-17-33-77)67(94)81-57(35-47-18-8-5-9-19-47)68(95)82-58(36-48-20-10-6-11-21-48)69(96)84-61(70(97)83-59)39-52-31-32-53-24-14-15-25-54(53)34-52/h5-15,18-25,27-32,34,44-46,55-65,79,90-92H,16-17,26,33,35-43,77-78H2,1-4H3,(H,80,93)(H,81,94)(H,82,95)(H,83,97)(H,84,96)(H,85,101)(H,86,102)(H,87,100)(H,88,98)(H,89,99)(H,103,104)/t45-,46-,55-,56-,57-,58+,59+,60+,61+,62+,63+,64-,65-/m1/s1

InChI Key

VQFBJGSUDSOXIC-MKQNODHSSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des-AA1,2,5-[D-Nal8,IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Des-AA1,2,5-[D-Nal8,IAmp9]SRIF can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered biological activity and stability .

Scientific Research Applications

Des-AA1,2,5-[D-Nal8,IAmp9]SRIF has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating cellular processes and receptor interactions.

    Medicine: Explored for potential therapeutic applications in treating endocrine disorders, cancer, and neurological conditions.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Des-AA1,2,5-[D-Nal8,IAmp9]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). This binding inhibits the release of various hormones and neurotransmitters, modulating cellular signaling pathways. The compound’s enhanced stability and selectivity result from specific amino acid substitutions that improve receptor affinity and resistance to enzymatic degradation .

Comparison with Similar Compounds

Receptor Selectivity

Des-AA1,2,5-[D-Nal8,IAmp9]SRIF exhibits distinct receptor affinity profiles compared to other SRIF analogs (Table 1):

Compound sst1 (IC50, nM) sst2 (IC50, nM) sst3 (IC50, nM) sst4 (IC50, nM) sst5 (IC50, nM) Selectivity Ratio (sst1 vs. others)
This compound 8–15 >1,000 300–500 >1,000 >1,000 >100-fold vs. sst2/4/5; 30–60-fold vs. sst3
CH-275 ([D-Trp8,IAmp9]-SRIF) 20–30 600 300 800 1,000 30-fold vs. sst2/4/5; 10-fold vs. sst3
Octreotide >1,000 0.6 7 >1,000 7 Pan-sst2/3/5 agonist
BIM-23052 200 >1,000 1.5 500 800 sst3-selective

Key Findings :

  • The D-Nal8 substitution in this compound improves sst1 selectivity over CH-275 (D-Trp8), likely due to stronger aromatic stacking with sst1’s hydrophobic pocket .
  • In contrast, octreotide (a cyclic octapeptide) binds preferentially to sst2/3/5, highlighting the role of scaffold size (undecapeptide vs. octapeptide) in receptor specificity .

Structural and Conformational Features

  • Backbone Flexibility : NMR studies show that this compound adopts a hairpin-like structure similar to octreotide but with greater rigidity due to D-Nal6. This rigidity reduces promiscuous binding to sst2/3/5, unlike flexible analogs like [D-Trp8]-SRIF, which bind all receptors .
  • IAmp9 Role : The IAmp9 residue stabilizes sst1 interactions via hydrophobic and hydrogen-bonding networks. In contrast, substituting IAmp9 into octapeptide scaffolds (e.g., ODT-8) abolishes binding due to steric clashes, underscoring the importance of the undecapeptide framework .

Pharmacological and Functional Profiles

  • Metabolic Stability : this compound shows improved resistance to proteolysis compared to CH-275, attributed to D-Nal8’s resistance to enzymatic cleavage .
  • Therapeutic Potential: Unlike pan-receptor agonists (e.g., SOM230), this compound’s sst1 selectivity makes it ideal for targeting sst1-overexpressing tumors without off-target effects on insulin or glucagon secretion .
  • Radio-Iodinatable Derivatives: Analogues like [125I-Tyr11]-Des-AA1,2,5-[D-Nal8,IAmp9]SRIF enable in vivo imaging of sst1-positive tissues, a feature absent in non-iodinatable analogs like BIM-23052 .

Limitations and Challenges

  • Species Variability : Binding affinities may differ between human and rodent sst1 receptors, complicating preclinical studies .
  • Lack of Antagonists : Most sst1-selective compounds, including this compound, are agonists. Development of sst1 antagonists remains a critical unmet need .

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